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Technical Guide: 7-Azaindole-6-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
Chemical Structure

The chemical structure for 7-azaindole-6-carboxylic acid is presented below. It features a
bicyclic system composed of a pyridine ring fused to a pyrrole ring, with a carboxylic acid group
substituted at the 6-position. This framework is also known as a pyrrolopyridine.

ls.Chemical structure of 7-azaindole-6-carboxylic acid

IUPAC Name and Synonyms
o |[UPAC Name: 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid[1].

e Common Name: 7-Azaindole-6-carboxylic acid.

e Synonyms: 1,7-Diazaindene, 1,7-Dideazapurine, 7-Aza-1-pyrindine, 7H-Pyrrolo(2,3-
b)pyridine[2].

Physicochemical and Spectroscopic Data
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The quantitative properties of 7-azaindole-6-carboxylic acid are summarized below.
Spectroscopic data provides the characteristic signatures for identifying and characterizing the
molecule and its derivatives.

Physicochemical Properties

Property Value Reference
CAS Number 898746-35-5 [1]
Molecular Formula CsHeN202 [1]
Molecular Weight 162.15 g/mol [1]
Purity >97% (Typical) [1]

White to off-white or brown
Appearance ] ] [2]
crystalline solid

Solubility Sparingly soluble in water [2]
O=C(0)C1=C\C=C2\C=CN\C2
SMILES N\ [1]
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Spectroscopic Profile

The 7-azaindole core and the carboxylic acid group exhibit distinct spectroscopic features.
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Characteristic Absorption /
Spectroscopy Type Shift Comments
i

The broad O-H absorption is

Broad ~2500-3300 cm~1 (O-H characteristic of a hydrogen-

Infrared (IR) stretch), ~1700 cm~1 (C=0 bonded carboxylic acid. The
stretch) C=0 stretch may be lowered

by conjugation.

The carboxylic acid proton is

12-13 (s, 1H, -COOH) typically a broad singlet and
~19_ m (s, 1H, - |
MR P highly deshielded. Aromatic
~7-8.5 ppm (Ar-H) _
protons appear in the

downfield region.

The carbonyl carbon of the
13C NMR ~165-185 ppm (C=0) carboxylic acid is significantly
deshielded.

The azaindole scaffold is a
] ) chromophore. The absorption
UV/Vis n- 1* absorption _ _
maxima are influenced by

substitution and solvent.

Role in Drug Discovery and Medicinal Chemistry

The 7-azaindole scaffold is a "privileged structure” in medicinal chemistry, frequently employed
in the design of therapeutic agents due to its ability to act as a bioisostere of indole and purine
systems][5].

Kinase Inhibition

A primary application of the 7-azaindole moiety is in the development of protein kinase
inhibitors[6][7]. Kinases are a critical class of enzymes that regulate numerous cellular
signaling pathways, and their deregulation is linked to diseases like cancer and
inflammation[8].

e Mechanism of Action: The 7-azaindole core effectively mimics the adenine fragment of ATP.
It forms two crucial hydrogen bonds with the "hinge region"” of the kinase ATP-binding site:
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the pyrrole N-H acts as a hydrogen bond donor, and the pyridine nitrogen (N7) acts as a
hydrogen bond acceptor[7][8][9]. This bidentate interaction anchors the inhibitor, blocking
ATP from binding and thereby inhibiting kinase activity. Several FDA-approved drugs, such
as the BRAF inhibitor vemurafenib, are based on this scaffold[6][7].
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Mechanism of 7-azaindole as a kinase hinge binder.

Induction of Apoptosis

Certain derivatives of 7-azaindole have demonstrated potent cytotoxic and pro-apoptotic
activity in cancer cell lines[10][11]. For instance, meriolins, which are synthetic hybrids
containing a 7-azaindole core, can induce apoptosis through the intrinsic mitochondrial death
pathway[10]. This pathway is critical for programmed cell death and is often dysregulated in
cancer. The ability of these compounds to trigger apoptosis even in cells overexpressing anti-
apoptotic proteins like Bcl-2 makes them promising candidates for cancer therapy[10].

Experimental Protocols
Representative Synthesis of 1H-Pyrrolo[2,3-b]pyridine
Derivatives

While a specific, detailed synthesis for 7-azaindole-6-carboxylic acid is not readily available in
the cited literature, a general and representative protocol for the synthesis of substituted 1H-
pyrrolo[2,3-b]pyridines (7-azaindoles) can be adapted. The following protocol illustrates the key
steps often involved in constructing and modifying the azaindole scaffold.

Protocol: Synthesis via Chan-Lam Coupling and Amide Formation (Adapted from a protocol for
2-carboxamide derivatives[12])
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e Chan-Lam Coupling to Introduce an Aryl Group:

o To a solution of the starting 7-azaindole ester intermediate (e.g., methyl 1H-pyrrolo[2,3-
b]pyridine-2-carboxylate) in CH2Cl2 are added the desired arylboronic acid (1.5 equiv.),
Cu(OAC)2 (1.2 equiv.), and pyridine (2.0 equiv.).

o The reaction mixture is stirred at room temperature for 12 hours.

o Upon completion (monitored by TLC or LC-MS), the mixture is filtered, and the solvent is
removed under reduced pressure. The crude product is purified by column
chromatography.

» Saponification to the Carboxylic Acid:
o The ester from the previous step is dissolved in a mixture of methanol and water.

o An excess of NaOH (e.g., 2 M aqueous solution) is added, and the mixture is stirred at
room temperature or heated until the hydrolysis is complete.

o The methanol is removed in vacuo, and the agueous solution is acidified with HCI (e.g., 1
N) to precipitate the carboxylic acid.

o The solid is collected by filtration, washed with water, and dried to yield the 7-azaindole
carboxylic acid intermediate.

o Amide Coupling (Example of further modification):
o The carboxylic acid (1.0 equiv.) is dissolved in DMF.

o DIPEA (3.0 equiv.), the desired amine (1.2 equiv.), and a coupling agent such as T3P (1.5
equiv.) are added sequentially.

o The reaction is stirred at room temperature for 30 minutes to 4 hours.

o The reaction is quenched with water, and the product is extracted with an organic solvent
(e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
The final product is purified by chromatography.
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Workflow for VCD Spectra Analysis Using 7-Azaindole

Vibrational circular dichroism (VCD) spectroscopy is a powerful technique for determining the
absolute configuration of chiral molecules. However, carboxylic acids often form hydrogen-
bonded dimers in solution, which complicates spectral analysis. 7-Azaindole can be used as an
additive to break these dimers, simplifying the spectra.
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Workflow for simplifying VCD analysis of carboxylic acids.
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Conclusion

7-Azaindole-6-carboxylic acid is a valuable heterocyclic building block rooted in the medicinally
significant 7-azaindole scaffold. Its structure is primed for applications in drug discovery,
particularly in the design of kinase inhibitors, leveraging its unique ability to form stable,
bidentate hydrogen bonds within ATP-binding sites. The synthetic accessibility of the core and
the versatile chemistry of the carboxylic acid group allow for the creation of diverse chemical
libraries for screening against various therapeutic targets. The technical protocols and
conceptual frameworks presented here provide a guide for researchers aiming to synthesize,
characterize, and utilize this compound and its derivatives in drug development and chemical
biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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